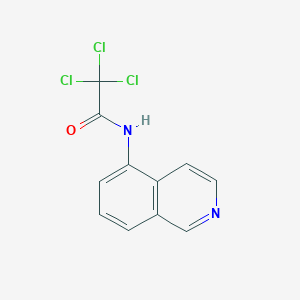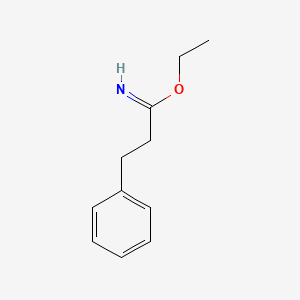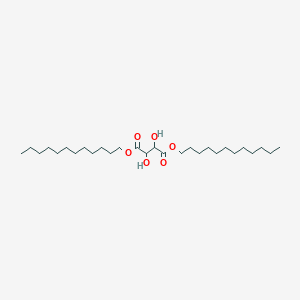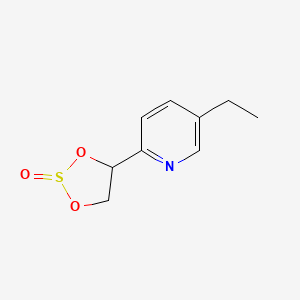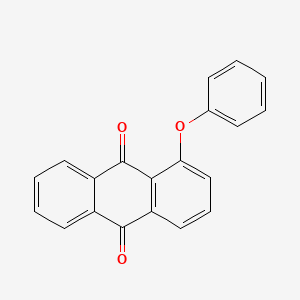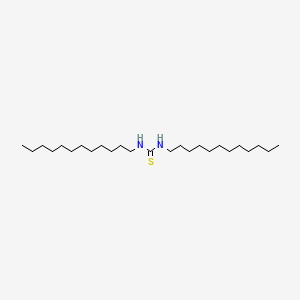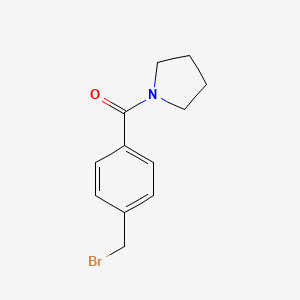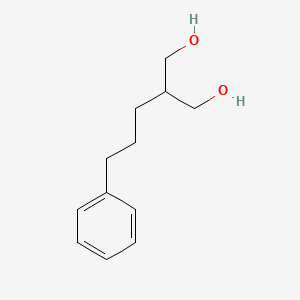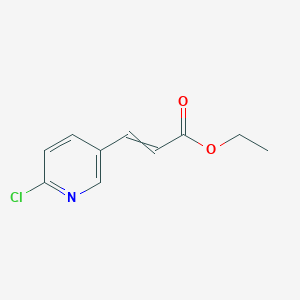
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate is an organic compound that belongs to the class of acrylates, which are esters of acrylic acid. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl acrylate moiety at the beta position. Acrylates are known for their reactivity and versatility in various chemical reactions, making them valuable in numerous industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl beta-(2-chloropyridin-5-yl)acrylate typically involves the reaction of 2-chloropyridine with ethyl acrylate under specific conditions. One common method is the Michael addition reaction, where the nucleophilic 2-chloropyridine reacts with the electrophilic ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ethyl beta-(2-chloropyridin-5-yl)acrylate may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper complexes can be used to enhance the reaction efficiency. The reaction conditions are optimized to minimize by-products and maximize the production rate. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The acrylate moiety can participate in Michael addition reactions with nucleophiles like amines or thiols.
Polymerization: The acrylate group can undergo radical polymerization to form polymers with diverse properties.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Palladium or copper complexes for industrial processes
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Polymerization Products: Polyacrylates with specific properties based on the reaction conditions and monomers used.
Scientific Research Applications
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of ethyl beta-(2-chloropyridin-5-yl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorine-substituted pyridine ring may also interact with biological targets through hydrogen bonding or hydrophobic interactions, contributing to its bioactivity.
Comparison with Similar Compounds
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate can be compared with other similar compounds such as:
Methyl acrylate: Lacks the pyridine ring and chlorine substitution, making it less versatile in certain reactions.
Ethyl acrylate: Similar acrylate moiety but without the pyridine ring, limiting its applications in bioactive compound synthesis.
2-Chloroethyl acrylate:
The unique combination of the pyridine ring, chlorine substitution, and acrylate moiety in ethyl beta-(2-chloropyridin-5-yl)acrylate makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
ethyl 3-(6-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3 |
InChI Key |
FHRIBCCVJCCJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


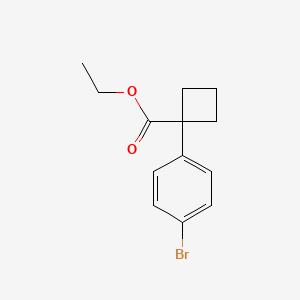
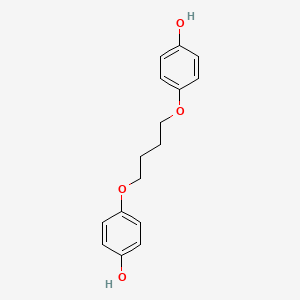
![[(4-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B8767173.png)
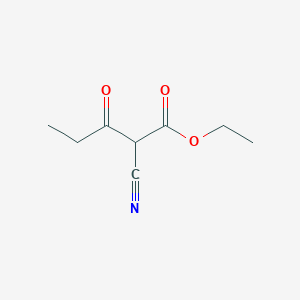
![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B8767187.png)
![7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B8767193.png)
